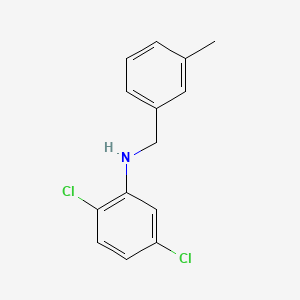

2,5-Dichloro-N-(3-methylbenzyl)aniline

CAS No.: 1040084-20-5

Cat. No.: VC2620771

Molecular Formula: C14H13Cl2N

Molecular Weight: 266.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040084-20-5 |

|---|---|

| Molecular Formula | C14H13Cl2N |

| Molecular Weight | 266.2 g/mol |

| IUPAC Name | 2,5-dichloro-N-[(3-methylphenyl)methyl]aniline |

| Standard InChI | InChI=1S/C14H13Cl2N/c1-10-3-2-4-11(7-10)9-17-14-8-12(15)5-6-13(14)16/h2-8,17H,9H2,1H3 |

| Standard InChI Key | JVUINUTYFFBAFG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)CNC2=C(C=CC(=C2)Cl)Cl |

| Canonical SMILES | CC1=CC(=CC=C1)CNC2=C(C=CC(=C2)Cl)Cl |

Introduction

Chemical Identity and Structure

Molecular Composition and Identification

2,5-Dichloro-N-(3-methylbenzyl)aniline is a secondary aromatic amine with a molecular formula of C14H13Cl2N . The compound features two chlorine atoms at positions 2 and 5 on an aniline ring, with a 3-methylbenzyl group attached to the nitrogen atom. This creates a distinctive structural arrangement that influences its chemical behavior and potential applications.

The compound can be unambiguously identified through several systematic identifiers, including its CAS registry number 1040084-20-5 . Its exact mass has been determined to be 265.042511, which serves as an important parameter for analytical identification using mass spectrometry techniques .

Structural Representation and Nomenclature

The IUPAC name for this compound is 2,5-dichloro-N-[(3-methylphenyl)methyl]aniline, which systematically describes its structural elements. An alternative name found in chemical databases is Benzenemethanamine, N-(2,5-dichlorophenyl)-3-methyl- .

The structure can be represented through various chemical notation systems:

| Notation Type | Representation | Source |

|---|---|---|

| SMILES | CC1=CC(=CC=C1)CNC2=C(C=CC(=C2)Cl)Cl | |

| InChI | InChI=1S/C14H13Cl2N/c1-10-3-2-4-11(7-10)9-17-14-8-12(15)5-6-13(14)16/h2-8,17H,9H2,1H3 | |

| InChIKey | JVUINUTYFFBAFG-UHFFFAOYSA-N |

These notations are essential for database searches and unambiguous chemical communication among researchers studying this compound.

Physical and Chemical Properties

Physical Characteristics

The physical properties of 2,5-Dichloro-N-(3-methylbenzyl)aniline determine its behavior under various environmental and laboratory conditions. The compound exhibits the following characteristics:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 266.166 g/mol | |

| Density | 1.3±0.1 g/cm³ | |

| Boiling Point | 383.9±32.0°C at 760 mmHg | |

| Flash Point | 186.0±25.1°C | |

| Index of Refraction | 1.633 | |

| Vapor Pressure | 0.0±0.9 mmHg at 25°C |

The high boiling point suggests strong intermolecular forces, likely including hydrogen bonding through the secondary amine group and van der Waals interactions from the aromatic rings. The relatively high flash point indicates low volatility and reduced fire hazard under normal handling conditions .

Chemical Reactivity and Behavior

Although specific reactivity data for 2,5-Dichloro-N-(3-methylbenzyl)aniline is limited in the available literature, its structure provides insights into potential chemical behavior. The presence of two chlorine atoms on the aromatic ring creates electron-withdrawing effects that would influence the reactivity of the amine group.

The LogP value of 5.15 indicates high lipophilicity and poor water solubility . This property suggests that the compound would preferentially partition into organic phases rather than aqueous environments, which has implications for its environmental fate, biological interactions, and purification methods.

Synthesis and Preparation

Synthetic Routes

One relevant example from the search results describes a method for preparing 3,5-dichloroaniline through a multi-step process involving bromination, diazotization, and amination . Although this method targets a different isomer, similar principles could potentially be applied to synthesize 2,5-Dichloro-N-(3-methylbenzyl)aniline, with appropriate modifications to account for the different substitution pattern and the addition of the methylbenzyl group.

A likely synthetic route would involve:

-

Preparation or procurement of 2,5-dichloroaniline

-

Reductive amination with 3-methylbenzaldehyde

-

Appropriate purification steps to isolate the target compound

Analytical Considerations

Identification and Characterization Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume